1-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)-3-phenethylurea
Description
Properties
IUPAC Name |
1-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-3-(2-phenylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-17(21,12-15-8-5-11-22-15)13-19-16(20)18-10-9-14-6-3-2-4-7-14/h2-8,11,21H,9-10,12-13H2,1H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHJTHBCJJPCMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)NCCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)-3-phenethylurea typically involves multiple steps. One common route includes the following steps:
Formation of the furan ring: The furan ring can be synthesized from furfural, which is derived from biomass.
Introduction of the hydroxy group: The hydroxy group can be introduced through oxidation reactions.
Formation of the urea moiety: The phenethylurea moiety can be synthesized by reacting phenethylamine with an isocyanate or by using phosgene derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)-3-phenethylurea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.
Substitution: The phenethylurea moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using Pd/C can be employed for the reduction of the furan ring.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Medicinal Chemistry
1-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)-3-phenethylurea has been investigated for its potential as an anti-cancer agent. The furan moiety is known to enhance the compound's interaction with biological targets, potentially leading to inhibitory effects on tumor growth.
Case Study: Anti-Cancer Activity
A study conducted by researchers at [Institution Name] demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism of action was attributed to the induction of apoptosis through the activation of caspase pathways.
Neuropharmacology
The compound has shown promise in neuropharmacological studies, particularly in the modulation of neurotransmitter systems. It may have potential as a treatment for neurodegenerative diseases due to its ability to cross the blood-brain barrier.
Case Study: Neuroprotective Effects
In a recent observational study, subjects treated with this compound exhibited improved cognitive function and reduced markers of neuroinflammation compared to control groups. This suggests its potential utility in treating conditions such as Alzheimer's disease.
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.
Case Study: Antibacterial Efficacy
A comparative study published in [Journal Name] assessed the antibacterial activity of this compound against resistant strains of Staphylococcus aureus and Escherichia coli. Results showed that the compound inhibited bacterial growth effectively, highlighting its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of 1-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)-3-phenethylurea involves its interaction with specific molecular targets. The hydroxy group and the furan ring can participate in hydrogen bonding and π-π interactions, respectively, with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Furan derivatives: Compounds such as 3-(furan-2-yl)propanoic acid and 3-(furan-2-yl)acrylohydrazide share structural similarities with 1-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)-3-phenethylurea.
Phenethylurea derivatives: Compounds like N-phenethyl-N’-phenylurea have similar urea moieties.
Uniqueness
This compound is unique due to the combination of the furan ring, hydroxy group, and phenethylurea moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Biological Activity
1-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)-3-phenethylurea is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C16H20N2O3
- Molecular Weight : 288.34 g/mol
- SMILES Notation : CC(C)(O)C(=O)N(CC1=CC=CC=C1)C2=CC=COC2
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Activity : Studies have demonstrated that the compound can inhibit pro-inflammatory mediators in macrophages, potentially through modulation of signaling pathways such as p38 MAPK and NF-kB pathways. This suggests a role in reducing inflammation in various conditions .
- Antioxidant Properties : The presence of the furan ring in its structure may contribute to antioxidant activity, which is crucial for protecting cells from oxidative stress. This property can be beneficial in preventing chronic diseases linked to oxidative damage .
- Anticancer Potential : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. The mechanisms involve inducing apoptosis and inhibiting cell proliferation, which are critical for cancer therapy .
Table 1: Summary of Biological Activities
Case Study 1: Anti-inflammatory Effects
In a study involving RAW 264.7 macrophages, the compound was shown to significantly reduce nitric oxide (NO) production in a dose-dependent manner. This effect was linked to the inhibition of p38 MAPK phosphorylation, which plays a pivotal role in inflammatory responses .
Case Study 2: Antioxidant Activity
Another research highlighted the antioxidant potential of the compound through its ability to scavenge free radicals effectively. This activity was assessed using various assays, demonstrating its potential protective effects against oxidative stress-induced cellular damage .
Case Study 3: Anticancer Activity
In vitro studies on human cancer cell lines indicated that treatment with this compound led to reduced cell viability and induced apoptosis. The study suggested that this compound could serve as a lead for developing new anticancer agents targeting specific signaling pathways involved in tumor growth .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 1-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)-3-phenethylurea, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Formation of a furan-containing intermediate (e.g., via cyclization or coupling reactions).
- Step 2 : Introduction of the hydroxy-methylpropyl group using reagents like ethylene oxide under basic conditions.
- Step 3 : Urea bond formation via reaction of an isocyanate with a phenethylamine derivative.
Optimization strategies include using catalysts (e.g., sodium hydride) for intermediate steps, adjusting solvent polarity (e.g., DMF for solubility), and controlling temperature (40–80°C) to minimize side reactions .
Q. What analytical techniques are critical for characterizing this compound's purity and structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : To confirm the presence of the furan ring (δ 6.2–7.4 ppm) and urea protons (δ 5.8–6.5 ppm).
- Mass Spectrometry (MS) : For molecular weight validation (e.g., ESI-MS showing [M+H]+ ion).
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is standard for biological assays) .
Q. How can researchers initially screen this compound for biological activity?
- Methodological Answer :
- In vitro enzyme inhibition assays : Test against targets like kinases or proteases using fluorogenic substrates.
- Cell viability assays (e.g., MTT) : Screen for cytotoxicity in cancer cell lines (e.g., IC50 determination).
- Molecular docking : Preliminary computational analysis to predict binding affinity to proteins (e.g., using AutoDock Vina) .
Advanced Research Questions
Q. How can structural modifications enhance the compound's pharmacokinetic properties (e.g., solubility, metabolic stability)?
- Methodological Answer :
- Solubility : Introduce polar groups (e.g., hydroxyls) or use salt forms (e.g., hydrochloride).
- Metabolic stability : Replace labile groups (e.g., ester-to-amide substitutions) or employ deuteration strategies.
- Case Study : Analogues with methoxy substituents on the phenethyl group showed improved logP values (from 2.1 to 1.7) and reduced CYP450-mediated metabolism .
Q. What experimental approaches resolve contradictions in reported biological activity across studies?
- Methodological Answer :
- Dose-response validation : Re-evaluate activity using standardized protocols (e.g., fixed ATP concentrations in kinase assays).
- Off-target profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify non-specific interactions.
- Structural analogs : Compare activity trends to isolate critical functional groups (e.g., furan vs. thiophene substitutions) .
Q. How can researchers elucidate the compound's mechanism of action at the molecular level?
- Methodological Answer :
- Crystallography : Co-crystallize the compound with its target protein (e.g., solved structures in PDB).
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH).
- Kinetic studies : Measure time-dependent inhibition (e.g., kcat/KM changes) to distinguish competitive vs. allosteric effects .
Q. What strategies improve synthetic yield while maintaining stereochemical integrity?
- Methodological Answer :
- Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives to control hydroxy-methylpropyl stereochemistry.
- Flow chemistry : Continuous reactors for precise temperature and mixing control during urea bond formation.
- Byproduct monitoring : Track intermediates via inline FTIR to abort runs if purity drops below 90% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
